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Compound of Interest

Compound Name: Ethyl benzoate

Cat. No.: B195668 Get Quote

This guide provides a detailed spectroscopic comparison of ethyl benzoate and its derivatives

with electron-donating (-NH₂, -OH) and electron-withdrawing (-NO₂) groups at the para

position. The analysis focuses on ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass

Spectrometry (MS), offering valuable data for researchers, scientists, and professionals in drug

development.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for ethyl benzoate and its para-

substituted derivatives. These values highlight the electronic effects of the different substituents

on the chemical environment of the molecule.

¹H NMR Spectral Data (CDCl₃, δ in ppm)
Compound -CH₃ (t) -CH₂- (q)

Aromatic
Protons (m)

Other

Ethyl Benzoate 1.38-1.41 4.38-4.41 7.41-8.06 -

Ethyl 4-

hydroxybenzoate
1.33 4.25-4.41 6.84, 7.88

~5.28 (s, 1H, -

OH)[1]

Ethyl 4-

aminobenzoate
1.35 4.31 6.62, 7.84

4.16 (s, br, 2H, -

NH₂)[2]

Ethyl 4-

nitrobenzoate
1.44 4.45 8.17-8.93 -
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¹³C NMR Spectral Data (CDCl₃, δ in ppm)
Compo
und

-CH₃ -O-CH₂- C=O
Aromati
c C1
(ipso)

Aromati
c C2, C6

Aromati
c C3, C5

Aromati
c C4

Ethyl

Benzoate
14.1-14.3 60.8-60.9

166.4-

166.5

130.4-

130.6

129.4-

129.5

128.1-

128.3

132.6-

132.8

Ethyl 4-

aminobe

nzoate

14.4 60.3 166.8 119.7 131.5 113.7 151.0[2]

Ethyl 4-

nitrobenz

oate

14.3 61.2
165.1-

165.7
135.4

130.6-

130.9
123.5 150.5

Key IR Absorption Bands (cm⁻¹)
Compound C=O Stretch C-O Stretch

Aromatic C=C
Stretch

Other Key
Bands

Ethyl Benzoate ~1720 ~1275, ~1110 ~1600, ~1585

3078 (Aromatic

C-H), 2986 (Alkyl

C-H)[3]

Ethyl 4-

hydroxybenzoate
~1680 ~1280, ~1170 ~1605, ~1590

~3350 (broad, O-

H stretch)

Ethyl 4-

aminobenzoate
~1680-1700 ~1270, ~1170 ~1600, ~1580

~3420, ~3340

(N-H stretches)

[4]

Ethyl 4-

nitrobenzoate
~1720 ~1280, ~1100 ~1600

~1525, ~1350

(NO₂ stretches)

[5][6]

Mass Spectrometry Data (m/z)
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Compound Molecular Ion (M⁺) Base Peak Key Fragment Ions

Ethyl Benzoate 150 105 122, 77

Ethyl 4-

hydroxybenzoate
166 121 93, 65

Ethyl 4-

aminobenzoate
165 120 92, 65

Ethyl 4-nitrobenzoate 195 149 121, 104, 76

Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The

general protocols for each are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the solid sample or 0.1-0.2 mL of the liquid

sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5

mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard

(0 ppm).

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a

frequency of 200-500 MHz for ¹H and 50-125 MHz for ¹³C.

Data Acquisition: For ¹H NMR, standard parameters include a 30-45° pulse angle and a

relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled sequence is used with a

45° pulse angle and a 2-second relaxation delay.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are

referenced to the TMS signal.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation:
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Liquid Samples: A thin film of the liquid is prepared between two salt plates (e.g., NaCl or

KBr).

Solid Samples: A KBr pellet is prepared by grinding a small amount of the solid sample

with dry potassium bromide and pressing the mixture into a thin, transparent disk.[7]

Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample

directly on the ATR crystal.

Instrumentation: An FTIR spectrometer is used to record the spectrum.

Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is

first recorded. The sample is then scanned, typically over a range of 4000-400 cm⁻¹. Multiple

scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio.

Data Processing: The sample spectrum is ratioed against the background spectrum to

generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer, typically via

direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid

Chromatography (LC-MS). For direct infusion, the sample is dissolved in a suitable volatile

solvent.

Ionization: Electron Ionization (EI) is a common method for volatile compounds like ethyl
benzoate and its derivatives.[8] In EI, high-energy electrons bombard the sample molecules,

causing them to ionize and fragment.[8]

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[8][9]

Detection: An electron multiplier or other detector records the abundance of each ion,

generating a mass spectrum.[8]

Visualized Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound.
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General Workflow for Spectroscopic Analysis
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Caption: Workflow of Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.chegg.com/homework-help/questions-and-answers/q3-following-nmr-spectrum-ethyl-4-hydroxybenzoate-draw-structure-match-peaks-respective-pr-q91962054
https://www.rsc.org/suppdata/cc/b9/b904188e/b904188e.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/Ethylparaben
https://www.welcomehomevetsofnj.org/textbook-ga-24-2-08/ethyl-4-aminobenzoate-ir-spectrum-analysis.pdf
https://www.welcomehomevetsofnj.org/textbook-ga-24-2-08/ethyl-4-aminobenzoate-ir-spectrum-analysis.pdf
https://www.researchgate.net/figure/FTIR-spectra-of-parent-4-Nitrobenzoic-acid-and-Ethyl-4-nitrobenzoate-synyhesized-by_fig2_355197570
https://m.chemicalbook.com/SpectrumEN_100-12-9_IR1.htm
https://www.echemi.com/cms/2209485.html
https://chem.libretexts.org/Courses/Lafayette_College/CHEM_440%3A_Structure_Determination/01%3A_Mass_Spectrometry/1.05%3A_The_Mass_Spectra_of_Elements/1.5.05%3A_Measuring_the_Molecular_Mass_of_Organic_Compounds-_Mass_Spectrometry
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/MassSpec1.htm
https://www.benchchem.com/product/b195668#spectroscopic-comparison-of-ethyl-benzoate-and-its-derivatives
https://www.benchchem.com/product/b195668#spectroscopic-comparison-of-ethyl-benzoate-and-its-derivatives
https://www.benchchem.com/product/b195668#spectroscopic-comparison-of-ethyl-benzoate-and-its-derivatives
https://www.benchchem.com/product/b195668#spectroscopic-comparison-of-ethyl-benzoate-and-its-derivatives
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b195668?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b195668?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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